molecular formula C17H17ClFNO3S B5696042 ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate

ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate

Cat. No. B5696042
M. Wt: 369.8 g/mol
InChI Key: RCEZBCCRTQAULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as "Compound A" and has shown potential in various applications, including as an anti-inflammatory and anti-cancer agent.

Mechanism of Action

The mechanism of action of ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate involves the inhibition of various signaling pathways involved in inflammation and cancer. It has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory molecules. It also inhibits the activation of NF-κB and MAPK signaling pathways, which play important roles in inflammation and cancer development. Furthermore, it induces apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate has been found to have various biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. It also induces apoptosis in cancer cells and inhibits tumor growth in animal models. In addition, it has been shown to have antioxidant and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate is its potential as a therapeutic agent for various inflammatory and cancer-related conditions. It has been shown to be effective in animal models and has the potential for further development. However, one of the limitations is the lack of human clinical trials, which is necessary to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate. One direction is to investigate its potential as a therapeutic agent for other conditions, such as neurodegenerative diseases and autoimmune disorders. Another direction is to explore its mechanism of action in more detail, including its effects on other signaling pathways and cellular processes. Additionally, there is a need for further research on its safety and efficacy in humans, including clinical trials.

Synthesis Methods

The synthesis of ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate has been described in various research articles. One of the most common methods involves the reaction of 2-chloro-6-fluorobenzoyl chloride with ethyl 3-thiophenecarboxylate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylamine to yield the final product.

Scientific Research Applications

Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate has been studied extensively for its potential as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. In addition, it has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

ethyl 2-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO3S/c1-3-10-8-12(17(22)23-4-2)16(24-10)20-15(21)9-11-13(18)6-5-7-14(11)19/h5-8H,3-4,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEZBCCRTQAULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC2=C(C=CC=C2Cl)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethylthiophene-3-carboxylate

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